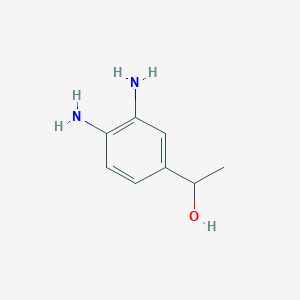
1-(3,4-Diaminophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O It features a phenyl ring substituted with two amino groups at the 3 and 4 positions and an ethanol group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-ethynyl-3-nitroaniline using iron powder . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions: 1-(3,4-Diaminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the ethanol group.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various acylated or sulfonylated derivatives.
科学的研究の応用
1-(3,4-Diaminophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,4-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems.
類似化合物との比較
- 1-(3-Aminophenyl)ethanol
- 1-(4-Aminophenyl)ethanol
- 1-(3,4-Diaminophenyl)ethanone
Comparison: 1-(3,4-Diaminophenyl)ethanol is unique due to the presence of two amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one amino group or different substituents. This dual functionality makes it a versatile compound for various applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules in meaningful ways. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for further research and development.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
1-(3,4-diaminophenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,9-10H2,1H3 |
InChIキー |
NTELPMWFWXWQCF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


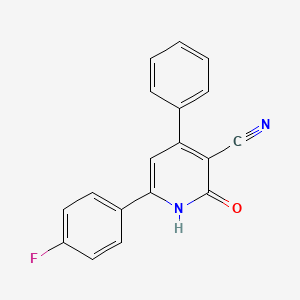
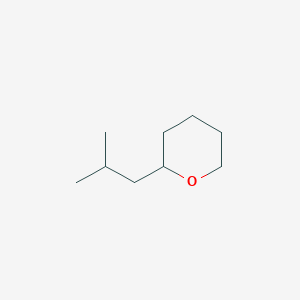
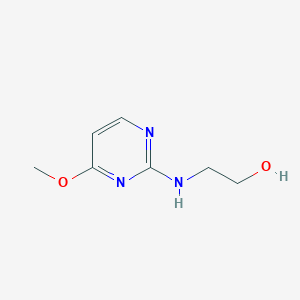
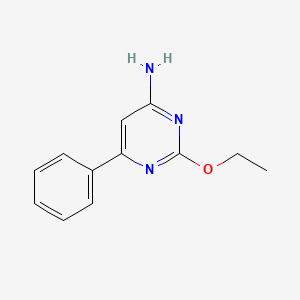
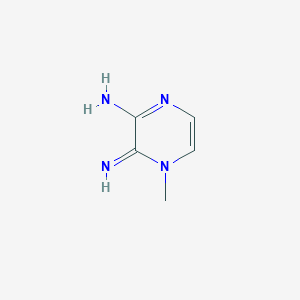
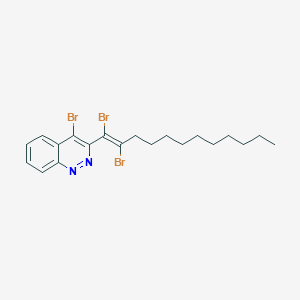
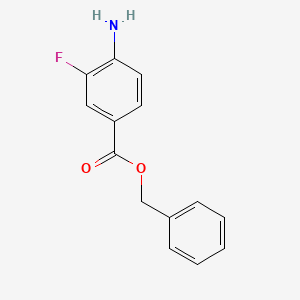
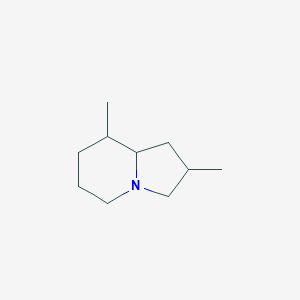
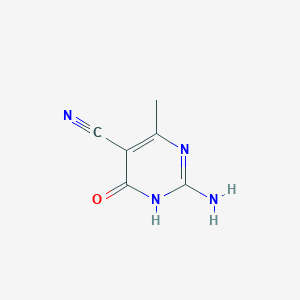
![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
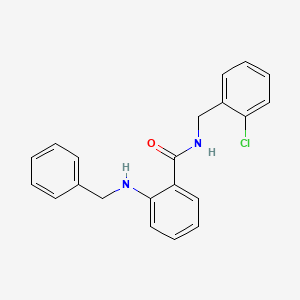
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
